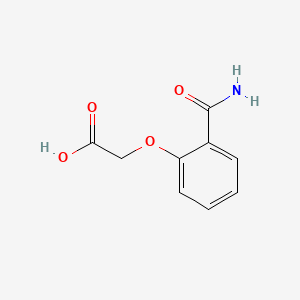

Salicylamide O-acetic acid

概要

説明

準備方法

合成経路と反応条件

サリチルアミド O-酢酸の調製には、硫酸などの触媒の存在下で、サリチル酸と無水酢酸を反応させることが含まれます。 この反応はアセチルサリチル酸を生成し、次にアンモニアと反応させてサリチルアミドを形成します . サリチルアミドは、さらに塩基性条件下でクロロ酢酸と反応させて、サリチルアミド O-酢酸を生成します .

工業的製造方法

サリチルアミド O-酢酸の工業的製造は、通常、前述の方法を用いた大規模合成を行います。 このプロセスは、高収率と高純度のために最適化されており、最終製品が医薬品基準を満たすように、再結晶やクロマトグラフィーなどの複数の精製手順が含まれることがよくあります .

化学反応の分析

反応の種類

サリチルアミド O-酢酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するように酸化することができます。

還元: 還元反応は、この化合物を対応するアルコールに変換することができます。

置換: 求核置換反応は、酢酸部分で起こりえます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノンおよびその他の酸化された誘導体。

還元: アルコールおよび還元された誘導体。

置換: さまざまな置換フェノキシ酢酸.

科学研究への応用

サリチルアミド O-酢酸は、科学研究で幅広い用途を持っています。

化学: 有機合成の試薬として、より複雑な分子のビルディングブロックとして使用されます。

生物学: その潜在的な抗炎症作用と鎮痛作用について研究されています。

医学: 痛みと炎症の管理のための併用療法における使用について調査されています。

科学的研究の応用

Chemical and Physical Properties

- Chemical Formula : C₉H₉NO₄

- Molecular Weight : Approximately 195.17 g/mol

- Structure : Contains a salicylamide moiety linked to an acetic acid group.

Chemistry

Salicylamide O-acetic acid serves as a reagent in organic synthesis and is used as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it versatile in pharmaceutical applications.

Biology

The compound has been studied for its potential anti-inflammatory and analgesic properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins, which are crucial mediators of pain and inflammation.

Medicine

This compound is investigated for use in combination therapies aimed at managing pain and inflammation. Its ability to enhance the solubility of other medications, such as theophylline (used for asthma), suggests potential applications in improving drug bioavailability.

Industry

In the pharmaceutical industry, this compound is utilized as an intermediate in chemical manufacturing processes. It may also serve as a carrier molecule in drug delivery systems.

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing inflammation and pain. |

| Solubility Enhancement | Forms soluble complexes with medications like theophylline, enhancing bioavailability. |

| Cellular Modulation | Influences gene expression and cell signaling pathways through NF-kB modulation. |

Case Study 1: Solubility Enhancement

Research indicates that this compound significantly increases the solubility of theophylline. This enhancement could lead to improved therapeutic outcomes in patients with respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).

作用機序

サリチルアミド O-酢酸の作用機序には、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)などの分子標的との相互作用が含まれます。 これらの酵素を阻害することにより、この化合物は、プロ炎症性プロスタグランジンの産生を減らし、抗炎症作用と鎮痛作用を発揮します .

類似の化合物との比較

類似の化合物

サリチルアミド: 鎮痛作用と解熱作用のある市販薬.

アスピリン(アセチルサリチル酸): 抗炎症作用、鎮痛作用、解熱作用で広く使用されています.

エテンザミド: サリチルアミドと類似した鎮痛作用と解熱作用のある化合物.

独自性

サリチルアミド O-酢酸は、抗炎症作用と鎮痛作用を組み合わせた特異的な組み合わせにより、局所麻酔薬およびコルチコステロイドとの併用療法に適しています。 その分子構造により、さまざまな化学修飾が可能になり、医薬品用途における汎用性が向上します .

類似化合物との比較

Similar Compounds

Salicylamide: A non-prescription drug with analgesic and antipyretic properties.

Aspirin (Acetylsalicylic Acid): Widely used for its anti-inflammatory, analgesic, and antipyretic effects.

Ethenzamide: An analgesic and antipyretic compound similar to salicylamide.

Uniqueness

Salicylamide O-acetic acid is unique due to its specific combination of anti-inflammatory and analgesic properties, making it suitable for combination therapies with local anesthetics and corticosteroids. Its molecular structure allows for diverse chemical modifications, enhancing its versatility in pharmaceutical applications .

生物活性

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a compound derived from salicylic acid with notable biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₉H₉NO₄

- Molecular Weight : Approximately 195.17 g/mol

- Structure : Contains a salicylamide moiety linked to an acetic acid group.

This compound exhibits several mechanisms contributing to its biological activity:

- Anti-inflammatory Effects :

-

Solubility Enhancement :

- Research indicates that this compound can form soluble complexes with theophylline, a medication used for asthma and chronic obstructive pulmonary disease (COPD). This property may enhance the drug's bioavailability and therapeutic effect.

-

Modulation of Cellular Processes :

- Studies have shown that this compound may influence gene expression and cell signaling pathways, particularly through modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.

Biological Activities

The biological activities of this compound can be categorized as follows:

Table 1: Summary of Biological Activities

Research Implications

The limited research on this compound highlights the need for further investigation into its biological activities and therapeutic applications. The compound's ability to enhance drug solubility and its potential anti-inflammatory properties present opportunities for development in medicinal chemistry.

Future Directions

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in treating inflammatory conditions.

- Mechanistic Studies : Investigating the specific molecular mechanisms by which it interacts with COX enzymes and modulates inflammatory pathways.

- Exploration of Antiviral Properties : Expanding research into the antiviral potential of salicylamide derivatives could lead to new therapeutic agents against viral infections.

特性

IUPAC Name |

2-(2-carbamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISWLLILOTWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3785-32-8 (mono-hydrochloride salt), 64046-41-9 (calcium[2:1]salt) | |

| Record name | Salicylamide O-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90180047 | |

| Record name | Salicylamide O-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25395-22-6 | |

| Record name | Salicylamide O-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25395-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide O-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylamide O-acetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylamide O-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylamide O-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoylphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLAMIDE O-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LB8V0RHJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。